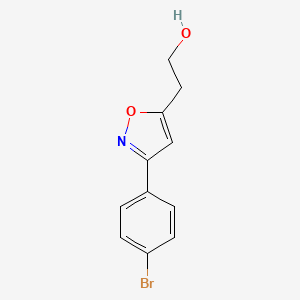
3-(4-bromophenyl)-5-Isoxazoleethanol
Vue d'ensemble
Description
3-(4-bromophenyl)-5-Isoxazoleethanol, also known as 4-bromophenyl-5-isoxazoleethanol (BPIE), is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. BPIE is a reactive and versatile intermediate, which can be used in a variety of reactions, including nucleophilic substitution, Michael addition, and reductive amination. BPIE is also used as a starting material for the synthesis of various biologically active compounds, including anti-inflammatory agents, antibiotics, and antiviral agents.
Applications De Recherche Scientifique
Environmental Impact and Toxicology of Brominated Compounds
- Environmental Concentrations and Toxicology of Brominated Phenols : Studies summarize the environmental presence of brominated phenols, their toxicokinetics, and toxicodynamics, highlighting the ubiquity of these compounds in various ecosystems due to their use in industrial applications, such as flame retardants, and their natural occurrence. Although the specific compound 3-(4-bromophenyl)-5-Isoxazoleethanol was not mentioned, this research sheds light on the environmental and toxicological profiles of structurally related brominated compounds (Koch & Sures, 2018).
Synthesis and Application in Organic Chemistry
- Synthesis of Bromobiphenyl Compounds : A practical synthesis method for bromobiphenyl compounds, essential intermediates in the manufacture of various materials, was developed. This method may provide insights into synthetic routes that could be applicable or adaptable for synthesizing compounds like 3-(4-bromophenyl)-5-Isoxazoleethanol, emphasizing the importance of efficient, scalable chemical synthesis in organic chemistry (Qiu et al., 2009).
Biological and Medicinal Research
- Isoxazoline Compounds as Anticancer Agents : Isoxazolines, including those with bromophenyl groups, are highlighted for their significant biological and medicinal properties, particularly as anticancer agents. The review focuses on isoxazoline derivatives from natural sources, their isolation, synthetic pathways, and anticancer activity, offering a context where 3-(4-bromophenyl)-5-Isoxazoleethanol could potentially fit within the broader class of biologically active isoxazolines (Kaur et al., 2014).
Environmental Pollution and Remediation
- Novel Brominated Flame Retardants in the Environment : This review discusses the occurrence of novel brominated flame retardants in indoor air, dust, consumer goods, and food, emphasizing the environmental impact of brominated organic compounds. The presence of these compounds in various matrices underscores the relevance of studying and understanding the environmental behavior of related chemicals, including potentially 3-(4-bromophenyl)-5-Isoxazoleethanol (Zuiderveen et al., 2020).
Propriétés
IUPAC Name |
2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-3-1-8(2-4-9)11-7-10(5-6-14)15-13-11/h1-4,7,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOLFLYTFJDVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-5-Isoxazoleethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






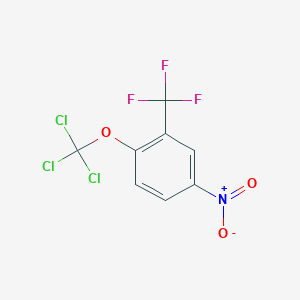
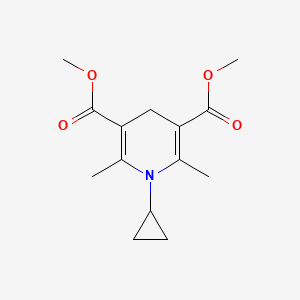
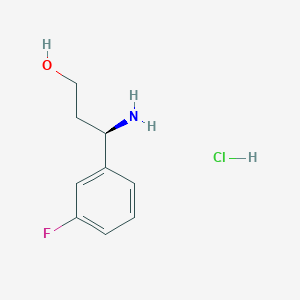
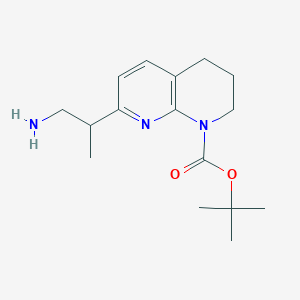
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
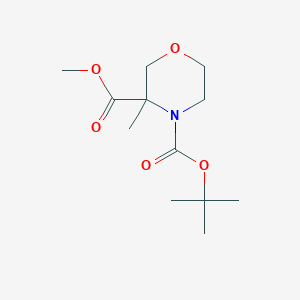
![Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1444063.png)
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide](/img/structure/B1444065.png)
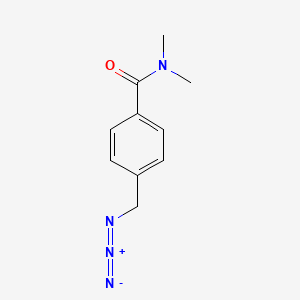
![2-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1444067.png)